2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
Overview
Description
The compound “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” is a nitrogen-containing heterocycle. The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The empirical formula of the compound is C10H11F3N2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods. The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular weight of “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” is 216.20 . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.20 . The density of a similar compound, 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine, is 1.238±0.06 g/cm3 .Scientific Research Applications
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” and its derivatives could be of interest in future drug discovery efforts.
properties
IUPAC Name |
2-pyrrolidin-1-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-9(14-8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBJBIQNQPWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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